4-Carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

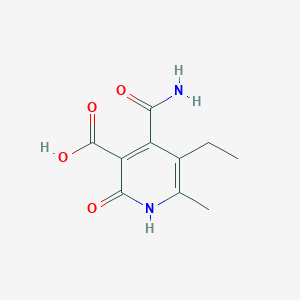

4-Carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a pyridine derivative characterized by a 2-oxo-1,2-dihydropyridine core with substituents at positions 3 (carboxylic acid), 4 (carbamoyl), 5 (ethyl), and 6 (methyl). Its structural features, such as the carbamoyl group, may influence solubility, stability, and biological interactions compared to analogs with differing substituents.

Properties

Molecular Formula |

C10H12N2O4 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

4-carbamoyl-5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H12N2O4/c1-3-5-4(2)12-9(14)7(10(15)16)6(5)8(11)13/h3H2,1-2H3,(H2,11,13)(H,12,14)(H,15,16) |

InChI Key |

PJYZSQXUHSIONZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC(=O)C(=C1C(=O)N)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through a multi-step process. One common method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis. This reaction typically proceeds through the formation of intermediate compounds, which are then hydrolyzed to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

4-Carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor or receptor agonist/antagonist.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs lie in the substituents at positions 1, 5, and 3 of the pyridine ring. Below is a comparative table of selected compounds:

Key Observations :

- Position 5 Substituents : Electron-withdrawing groups (e.g., fluoro in 5l) or extended aromatic systems (e.g., phenylazo in 7f) influence electronic properties and melting points. The target compound’s ethyl group at position 5 may enhance lipophilicity compared to aryl-substituted analogs.

- Position 3 Functional Groups : Carboxylic acid derivatives (e.g., 4n, target compound) contrast with hydrazide (7f), which introduces hydrogen-bonding capabilities.

Physical and Spectroscopic Properties

Melting Points and Solubility:

- Higher melting points correlate with aromatic substituents (e.g., 237°C for 7f with phenylazo ) versus aliphatic groups (e.g., 125–126°C for 5l ).

- Carboxylic acid derivatives (e.g., 4n, target compound) are typically polar and water-soluble, whereas esters (e.g., methyl/ethyl esters in 7, 8 ) exhibit lower solubility.

Spectroscopic Data:

- IR Spectroscopy : Carboxylic acid C=O stretches appear near 1660 cm⁻¹ (e.g., 7f ), while hydrazides show additional N–H stretches (3412–3331 cm⁻¹).

- ¹H NMR : The target compound’s ethyl and methyl groups would resonate at δ ~1.2–1.5 (CH₃) and δ ~2.5–3.0 (CH₂), contrasting with aromatic protons in 4n (δ ~6.8–7.5 ).

Biological Activity

4-Carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound belonging to the dihydropyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a dihydropyridine ring structure that is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridines exhibit significant antibacterial properties. For instance, compounds similar to 4-Carbamoyl-5-ethyl-6-methyl-2-oxo have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating moderate antibacterial activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4-Carbamoyl-5-ethyl-6-methyl | E. coli | 50 |

| 4-Carbamoyl-5-ethyl-6-methyl | S. aureus | 40 |

These findings suggest that the compound may be a promising candidate for developing new antibacterial agents.

Antiviral Activity

The compound has also been evaluated for its antiviral potential, particularly against HIV. Studies have demonstrated that certain derivatives inhibit the integrase enzyme crucial for viral replication. The IC50 values for integrase inhibition of related compounds have been reported as follows:

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 16 ± 6 | HIV Integrase |

| Compound B | 40 ± 3 | HIV Integrase |

These results highlight the potential of 4-Carbamoyl derivatives in antiviral therapy.

Antioxidant Properties

Recent studies have suggested that dihydropyridine derivatives possess antioxidant properties. The ability to scavenge free radicals contributes to their potential in preventing oxidative stress-related diseases.

The biological activity of 4-Carbamoyl-5-ethyl-6-methyl is attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Compounds inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Free Radical Scavenging : The presence of functional groups allows these compounds to neutralize free radicals effectively.

Case Studies

- Study on Antibacterial Activity : A study conducted by Sechi et al. demonstrated that derivatives of this compound inhibited both strand transfer activities and the processing of HIV integrase, suggesting a dual mechanism of action against bacterial and viral pathogens .

- Antioxidant Study : A comparative analysis indicated that the antioxidant capacity of this compound was significantly higher than that of standard antioxidants like ascorbic acid, making it a potential candidate for further research in oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.